![molecular formula C15H11N3S3 B295257 4-(1,3-Benzothiazol-2-ylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B295257.png)
4-(1,3-Benzothiazol-2-ylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,3-Benzothiazol-2-ylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine is a synthetic organic compound that belongs to the class of thienopyrimidine derivatives. It has gained significant attention in the scientific community due to its potential pharmacological properties.
作用机制
The mechanism of action of 4-(1,3-Benzothiazol-2-ylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells and microorganisms. It may also modulate certain neurotransmitter systems in the brain, leading to potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of microorganisms, and modulate certain neurotransmitter systems in the brain. It has also been shown to have antioxidant and anti-inflammatory properties.
实验室实验的优点和局限性
One of the main advantages of 4-(1,3-Benzothiazol-2-ylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine is its potential in various scientific research applications. It has shown promising results in preclinical studies and may have potential as a therapeutic agent. However, one of the limitations is the lack of clinical data on its safety and efficacy in humans. Further studies are needed to determine its potential as a therapeutic agent.
未来方向
There are several future directions for research on 4-(1,3-Benzothiazol-2-ylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine. One potential direction is to investigate its potential in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis. Another direction is to study its potential in combination with other therapeutic agents for the treatment of cancer and microbial infections. Additionally, further studies are needed to determine its safety and efficacy in humans, which may lead to its development as a therapeutic agent.
合成方法
The synthesis of 4-(1,3-Benzothiazol-2-ylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine involves the reaction of 2-aminothiophenol with 2-chloro-5,6-dimethylthieno[2,3-d]pyrimidine in the presence of a base, followed by oxidation with hydrogen peroxide. The reaction yields the desired compound in good yield and purity.
科学研究应用
4-(1,3-Benzothiazol-2-ylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine has shown potential in various scientific research applications. It has been studied for its anticancer, antifungal, and antibacterial properties. It has also been investigated for its potential in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
属性
分子式 |
C15H11N3S3 |
|---|---|
分子量 |
329.5 g/mol |
IUPAC 名称 |
4-(1,3-benzothiazol-2-ylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C15H11N3S3/c1-8-9(2)19-13-12(8)14(17-7-16-13)21-15-18-10-5-3-4-6-11(10)20-15/h3-7H,1-2H3 |
InChI 键 |
GCKZUOGWTHZNIE-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C(=NC=N2)SC3=NC4=CC=CC=C4S3)C |
规范 SMILES |
CC1=C(SC2=C1C(=NC=N2)SC3=NC4=CC=CC=C4S3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


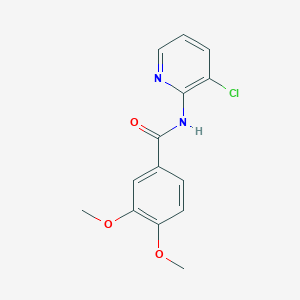
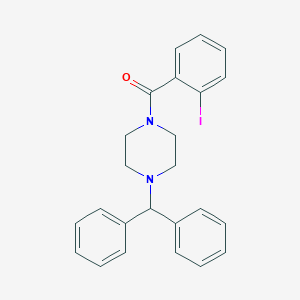
![2-[Tert-butyl(methyl)amino]ethyl 4-tert-butylbenzoate](/img/structure/B295179.png)
![2-[Tert-butyl(methyl)amino]ethyl 4-methoxybenzoate](/img/structure/B295180.png)
![2-[Tert-butyl(methyl)amino]ethyl 2-chlorobenzoate](/img/structure/B295183.png)
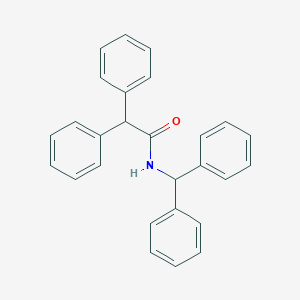
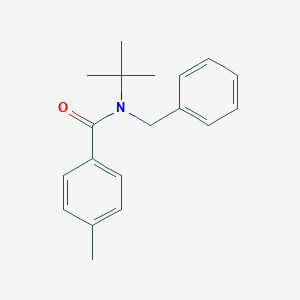
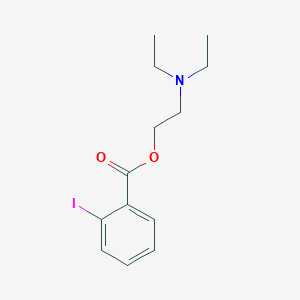
![2-[(3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B295193.png)
![2-[(3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B295195.png)
![2-[(3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B295197.png)
![2-[(3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B295198.png)
![2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B295199.png)
![3-allyl-2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295201.png)
